Didesmethyl tocotrienol Didesmethyl tocotrienol Didesmethyl tocotrienol is a tocotrienol that is chroman-6-ol substituted by a farnesyl chain at position 2.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1813372
InChI: InChI=1S/C25H36O2/c1-19(2)8-5-9-20(3)10-6-11-21(4)12-7-13-24-16-14-22-18-23(26)15-17-25(22)27-24/h8,10,12,15,17-18,24,26H,5-7,9,11,13-14,16H2,1-4H3/b20-10+,21-12+/t24-/m1/s1
SMILES: CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C
Molecular Formula: C25H36O2
Molecular Weight: 368.6 g/mol

Didesmethyl tocotrienol

CAS No.:

Cat. No.: VC1813372

Molecular Formula: C25H36O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Didesmethyl tocotrienol -

Specification

Molecular Formula C25H36O2
Molecular Weight 368.6 g/mol
IUPAC Name (2R)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydro-2H-chromen-6-ol
Standard InChI InChI=1S/C25H36O2/c1-19(2)8-5-9-20(3)10-6-11-21(4)12-7-13-24-16-14-22-18-23(26)15-17-25(22)27-24/h8,10,12,15,17-18,24,26H,5-7,9,11,13-14,16H2,1-4H3/b20-10+,21-12+/t24-/m1/s1
Standard InChI Key WSTGHGHPTQPFAP-JMFFIKRNSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CCC2=C(O1)C=CC(=C2)O)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C

Introduction

Chemical Structure and Classification

Didesmethyl tocotrienol (C₂₅H₃₆O₂) is a member of the tocotrienol subfamily within the vitamin E group. Its name precisely describes its structural characteristics: it lacks ("di-desmethyl") methyl groups on the chromanol ring that are present in other tocotrienol variants. Chemically, it is identified as 3,4-dihydro-2-(4,8,12-trimethyltrideca-3′(E),7′(E),11′-trienyl)-2H-1-benzopyran-6-ol .

The molecular structure of didesmethyl tocotrienol features:

  • A chromanol ring (hydroxychroman nucleus) with no methyl substitutions

  • An unsaturated isoprenoid side chain with three double bonds in the trans configuration

  • A molecular weight of 368.6 g/mol

Unlike other tocotrienols that possess varying degrees of methylation on their chromanol rings (α-, β-, γ-, and δ-forms), didesmethyl tocotrienol is characterized by the complete absence of methyl groups on the 6-hydroxychromane nucleus . This structural distinction potentially influences its biological activity and pharmacokinetic properties.

Table 1: Comparison of Structural Properties Between Didesmethyl Tocotrienol and Other Vitamin E Forms

PropertyDidesmethyl TocotrienolAlpha-TocotrienolDelta-TocotrienolAlpha-Tocopherol
Molecular FormulaC₂₅H₃₆O₂C₂₉H₄₄O₂C₂₇H₄₀O₂C₂₉H₅₀O₂
Molecular Weight368.6 g/mol424.7 g/mol396.6 g/mol430.7 g/mol
Chromanol Ring MethylationNonePositions 5,7,8Position 8 onlyPositions 5,7,8
Side ChainUnsaturated (3 double bonds)Unsaturated (3 double bonds)Unsaturated (3 double bonds)Saturated

Natural Sources and Identification

Didesmethyl tocotrienol was initially isolated from stabilized and heated rice bran, alongside other known tocopherols and tocotrienols . Rice bran oil remains one of the primary natural sources of this compound, though it is present in relatively low concentrations compared to other vitamin E homologs .

The identification and isolation of didesmethyl tocotrienol represent a significant advancement in vitamin E research. Qureshi et al. (2000) first reported the isolation of this novel tocotrienol, describing it as [3,4-dihydro-2-(4,8,12-trimethyltrideca-3′(E),7′(E),11′-trienyl)-2H-1-benzopyran-6-ol], alongside desmethyl tocotrienol from rice bran oil . This discovery expanded our understanding of the diverse array of compounds within the vitamin E family.

The compound is registered in various chemical databases with multiple identifiers:

  • ChEBI ID: CHEBI:33278

  • Lipid Maps ID: LMPR02020058

  • Metabolomics Workbench ID: 29102

  • Wikidata: Q27115610

Comparative Analysis with Other Vitamin E Forms

Structural and Functional Differences

The structural uniqueness of didesmethyl tocotrienol sets it apart from other members of the vitamin E family. While all tocotrienols share an unsaturated isoprenoid side chain with three double bonds, didesmethyl tocotrienol differs in the complete absence of methyl groups on its chromanol ring .

This structural distinction may influence:

  • Antioxidant capacity

  • Tissue distribution

  • Binding to target proteins

  • Metabolism and elimination

  • Interaction with cellular membranes

Bioavailability and Transport

Tocotrienols generally exhibit different bioavailability patterns compared to tocopherols. Recent studies have shown that tocotrienols may reach their target destinations through alternative pathways despite lower affinity for α-tocopherol transfer protein . Tocotrienols have been detected in HDL particles and adipose tissues after oral consumption, suggesting effective transport mechanisms .

Table 2: Comparative Properties of Tocotrienol Forms

PropertyDidesmethyl TocotrienolAlpha-TocotrienolGamma-TocotrienolDelta-Tocotrienol
Methyl GroupsNonePositions 5,7,8Positions 7,8Position 8 only
Relative Abundance in Rice BranLowModerateHighModerate
Primary Natural SourcesRice bran oilPalm oil, rice bran oilPalm oil, rice bran oilRice bran oil
Cellular UptakeNot specifically studiedHighVery highHighest
Antioxidant PotencyNot specifically studiedHighHigherHighest

Research Challenges and Future Directions

Current Limitations in Research

Despite the growing interest in tocotrienols, research specifically focusing on didesmethyl tocotrienol remains limited. Several factors contribute to this research gap:

  • Low natural abundance, making isolation challenging

  • Limited commercial availability of pure compounds for research

  • Analytical difficulties in distinguishing between different tocotrienol forms

  • Predominant focus on more abundant tocotrienol homologs (α-, γ-, and δ-forms)

Emerging Research Opportunities

The unique structure of didesmethyl tocotrienol presents several intriguing research opportunities:

  • Structure-activity relationship studies to understand how the absence of methyl groups affects biological activity

  • Comparative bioavailability and pharmacokinetic studies with other tocotrienols

  • Investigation of potential synergistic effects when combined with other vitamin E forms

  • Development of synthetic or semi-synthetic methods to produce didesmethyl tocotrienol for research purposes

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